molecular formula C17H14O6 B1261859 (2R,3R)-3-hydroxy-5-methoxy-6,7-methylenedioxyflavanone

(2R,3R)-3-hydroxy-5-methoxy-6,7-methylenedioxyflavanone

Cat. No. B1261859
M. Wt: 314.29 g/mol
InChI Key: MJAIKSJQFBNFDU-LSDHHAIUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,3R)-3-hydroxy-5-methoxy-6,7- methylenedioxyflavanone is an extended flavonoid that consists of (2S)-flavanone substituted by a hydroxy group at position 3, a methoxy group at position 5 and a methylenedioxy group across positions 6 and 7. It has been isolated from Pisonia aculeata. It has a role as a plant metabolite. It is a member of dihydroflavonols, a monomethoxyflavanone, an extended flavonoid and a secondary alpha-hydroxy ketone.

Scientific Research Applications

Cytotoxicity and Anticancer Potential

A study focusing on flavonoids and alkaloids from the rhizomes of Zephyranthes ajax Hort. identified a flavanol derivative closely related to (2R,3R)-3-hydroxy-5-methoxy-6,7-methylenedioxyflavanone. This research highlighted the compound's potential cytotoxic activity against various human cancer cell lines, including hepatocellular carcinoma, lung carcinoma, and gastric adenocarcinoma, suggesting its potential application in cancer research and therapy (Nguyen et al., 2020).

Antibacterial and Antioxidant Activities

Another study on Erythrina livingstoniana led to the discovery of flavanones structurally similar to (2R,3R)-3-hydroxy-5-methoxy-6,7-methylenedioxyflavanone. These compounds demonstrated notable antibacterial efficacies against various strains, including Bacillus subtilis, Escherichia coli, and Staphylococcus aureus. Additionally, they showed free-radical scavenging potential, indicating their usefulness in developing antibacterial and antioxidant agents (Bedane et al., 2015).

Anti-inflammatory and Antiallergic Properties

Compounds derived from the leaves of Dracaena steudneri Engl. were studied for their anti-inflammatory potential. Flavones and flavanones, related to the compound , were evaluated for their effects on pro-inflammatory cytokine production. Some of these compounds significantly inhibited the production of key cytokines involved in inflammatory responses, suggesting their potential application in treating inflammation and allergic reactions (Nchiozem-Ngnitedem et al., 2020).

properties

Product Name

(2R,3R)-3-hydroxy-5-methoxy-6,7-methylenedioxyflavanone

Molecular Formula

C17H14O6

Molecular Weight

314.29 g/mol

IUPAC Name

(6R,7R)-7-hydroxy-9-methoxy-6-phenyl-6,7-dihydro-[1,3]dioxolo[4,5-g]chromen-8-one

InChI

InChI=1S/C17H14O6/c1-20-17-12-10(7-11-16(17)22-8-21-11)23-15(14(19)13(12)18)9-5-3-2-4-6-9/h2-7,14-15,19H,8H2,1H3/t14-,15+/m0/s1

InChI Key

MJAIKSJQFBNFDU-LSDHHAIUSA-N

Isomeric SMILES

COC1=C2C(=CC3=C1OCO3)O[C@@H]([C@H](C2=O)O)C4=CC=CC=C4

Canonical SMILES

COC1=C2C(=CC3=C1OCO3)OC(C(C2=O)O)C4=CC=CC=C4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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